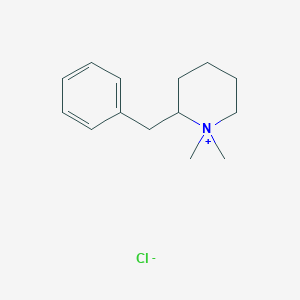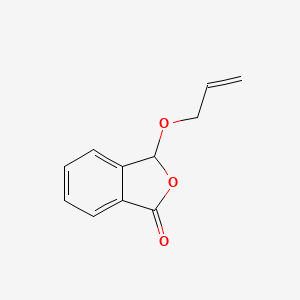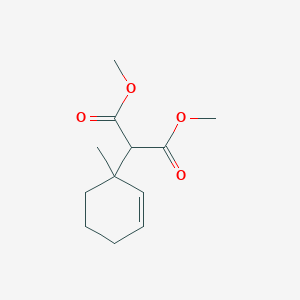
Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate is an organic compound with the molecular formula C12H18O4 It is characterized by a cyclohexene ring substituted with a methyl group and two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
作用机制
The mechanism of action of Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The cyclohexene ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Dimethyl (1,2-dimethylcyclohex-2-en-1-yl)propanedioate
- Cyclohexenone derivatives
Uniqueness
Dimethyl (1-methylcyclohex-2-en-1-yl)propanedioate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and industrial applications.
属性
CAS 编号 |
61111-37-3 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
dimethyl 2-(1-methylcyclohex-2-en-1-yl)propanedioate |
InChI |
InChI=1S/C12H18O4/c1-12(7-5-4-6-8-12)9(10(13)15-2)11(14)16-3/h5,7,9H,4,6,8H2,1-3H3 |
InChI 键 |
WBQXJUGGDXJMHB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC=C1)C(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
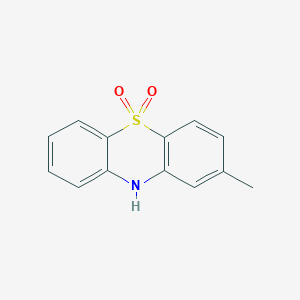

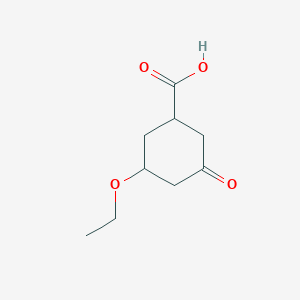


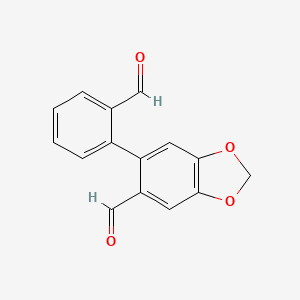
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
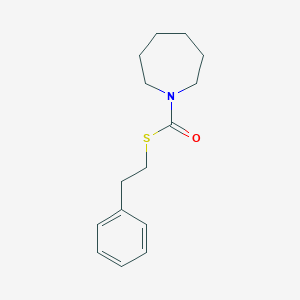
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
